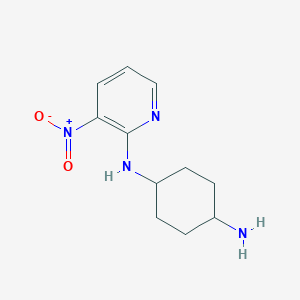
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate
Descripción general
Descripción
It is a slightly gray-green powder or white crystalline substance that is highly unstable in air, converting to ferric citrate upon exposure . This compound is of significant interest due to its applications in various fields, including nutrition, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized by reacting iron filings with citric acid. The reaction typically involves dissolving citric acid in water and adding iron filings to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of iron(II) citrate. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, iron(II) citrate is produced by treating disodium citrate with sources of iron(II) aquo complexes, such as iron(II) sulfate. This method ensures a higher yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(III) citrate in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.
Complexation: this compound forms complexes with other ligands, such as EDTA, under specific pH conditions.
Major Products:
Oxidation: The major product of oxidation is iron(III) citrate.
Reduction: The major product of reduction is iron(II) citrate.
Complexation: Various iron-ligand complexes are formed depending on the ligands used.
Aplicaciones Científicas De Investigación
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other iron complexes.
Biology: this compound is studied for its role in iron metabolism and transport in biological systems.
Industry: It is used in the production of iron supplements and as a fortifying agent in food products.
Mecanismo De Acción
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its role in iron metabolism. Upon ingestion, iron(II) is absorbed in the gastrointestinal tract and transported to the bloodstream, where it binds to transferrin. Transferrin then transports iron to various tissues, including the bone marrow, where it is incorporated into hemoglobin for red blood cell production . The molecular targets and pathways involved include the transferrin receptor and various iron transport proteins.
Comparación Con Compuestos Similares
Iron(III) citrate: Unlike iron(II) citrate, iron(III) citrate is more stable in air and is used in different applications, such as a phosphate binder in patients with chronic kidney disease.
Ammonium ferric citrate: This compound is used as a food additive and in photographic processes.
Uniqueness: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its high bioavailability and its ability to be easily oxidized to iron(III) citrate. This property makes it particularly useful in nutritional supplements and medical applications where rapid absorption and utilization of iron are required .
Propiedades
Fórmula molecular |
C12H10Fe3O14 |
|---|---|
Peso molecular |
545.73 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/2C6H8O7.3Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
PFKAKHILNWLJRT-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+2].[Fe+2] |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
Descripción física |
White solid; [Hawley] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8483112.png)



![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B8483140.png)



![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)

